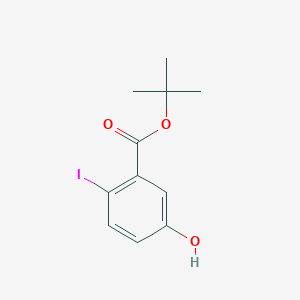
Tert-butyl 5-hydroxy-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-hydroxy-2-iodobenzoate is an organic compound with the molecular formula C11H13IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-2-iodobenzoate typically involves the iodination of a suitable precursor, such as 5-hydroxybenzoic acid, followed by esterification with tert-butyl alcohol. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the aromatic ring. The resulting iodinated intermediate is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxy-2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl 5-oxo-2-iodobenzoate.
Reduction: Formation of tert-butyl 5-hydroxybenzoate.
Substitution: Formation of tert-butyl 5-hydroxy-2-substituted benzoates.
Scientific Research Applications
Tert-butyl 5-hydroxy-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-2-iodobenzoate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-iodobenzoate: Similar structure but lacks the hydroxyl group at the 5-position.
Tert-butyl 5-hydroxybenzoate: Similar structure but lacks the iodine atom at the 2-position.
5-Hydroxy-2-iodobenzoic acid: Similar structure but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 5-hydroxy-2-iodobenzoate is unique due to the presence of both the iodine atom and the hydroxyl group on the aromatic ring, as well as the tert-butyl ester group
Properties
CAS No. |
409334-78-7 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2-iodobenzoate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6,13H,1-3H3 |
InChI Key |
CHFDWDZHVBMCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)

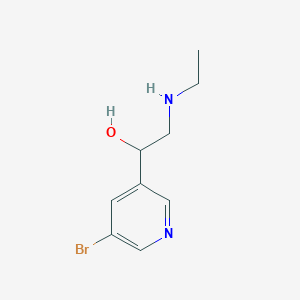
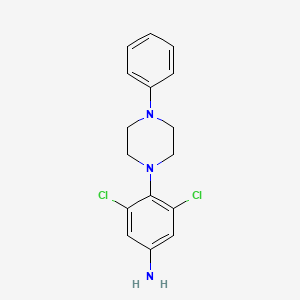
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)
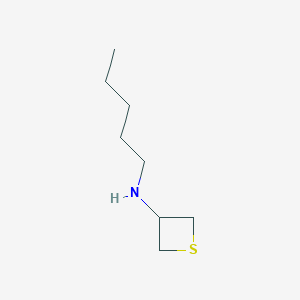
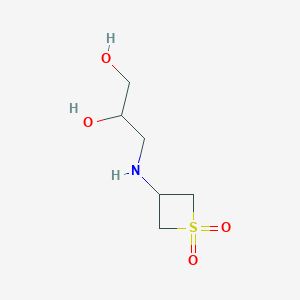
![1-Methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13009720.png)

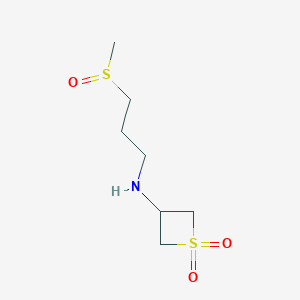

![5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13009738.png)
![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)
